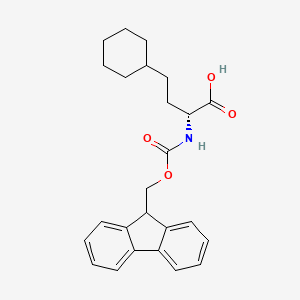

Fmoc-homocyclohexyl-D-alanine

Description

BenchChem offers high-quality Fmoc-homocyclohexyl-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-homocyclohexyl-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCSTPOLMVGMS-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373268 | |

| Record name | Fmoc-homocyclohexyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-72-0 | |

| Record name | Fmoc-homocyclohexyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-homocyclohexyl-D-alanine: A Technical Overview for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-homocyclohexyl-D-alanine is a synthetic amino acid derivative that serves as a crucial building block in the development of novel peptide-based therapeutics. Its unique structural features, particularly the homocyclohexyl side chain, impart desirable properties to synthetic peptides, including enhanced stability and bioavailability. This technical guide provides a comprehensive overview of the known properties, applications, and relevant experimental methodologies associated with Fmoc-homocyclohexyl-D-alanine.

Core Properties and Specifications

Fmoc-homocyclohexyl-D-alanine is a non-proteinogenic amino acid characterized by an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a homocyclohexyl side chain. The Fmoc group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS). The bulky and hydrophobic homocyclohexyl group contributes to increased metabolic stability and can enhance interactions with biological targets.

Physicochemical Data

Quantitative data for Fmoc-homocyclohexyl-D-alanine is primarily available from chemical suppliers. It is important to note that some data is more readily available for the corresponding L-isomer, which is provided here for comparison. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.[1][2]

Table 1: Physicochemical Properties of Fmoc-homocyclohexyl-D-alanine

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₄ | [2] |

| Molecular Weight | 407.50 g/mol | [2] |

| Appearance | White powder | Chem-Impex |

| Optical Rotation ([α]D²⁰) | +7.5 ± 2º (c=1 in DMF) | [3] |

| Storage Conditions | 0-8°C | Chem-Impex |

Table 2: Comparative Physicochemical Properties of Fmoc-homocyclohexyl-L-alanine

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₄ | [4] |

| Molecular Weight | 407.5 g/mol | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Boiling Point | 618.1°C at 760 mmHg | [4] |

| Flash Point | 327.6 ± 26.8 °C | [4] |

| Refractive Index | 1.583 | [4] |

| Optical Rotation ([α]D²⁰) | -8 ± 1º (c=1 in DMF) | [5] |

Applications in Research and Drug Development

The primary application of Fmoc-homocyclohexyl-D-alanine is as a building block in solid-phase peptide synthesis.[3] Its incorporation into peptide sequences is a strategic choice to enhance the therapeutic potential of the resulting peptide.

-

Peptide Synthesis: The Fmoc protecting group allows for its seamless integration into standard SPPS workflows. The bulky side chain can improve the stability and bioavailability of peptides.[3]

-

Drug Development: The unique structure is beneficial in designing novel pharmaceuticals. The enhanced hydrophobic properties can lead to improved pharmacokinetics of peptide drugs.[3]

-

Neuroscience Research: This amino acid is utilized in studies involving neuropeptides, aiding in the understanding of their roles in neurological functions and disorders.[3]

-

Materials Science: The properties of this compound make it suitable for creating advanced materials like hydrogels, which have applications in drug delivery and tissue engineering.[3]

The introduction of a D-amino acid, such as Fmoc-homocyclohexyl-D-alanine, into a peptide chain fundamentally alters its susceptibility to enzymatic degradation. Proteases, which are highly stereospecific, are generally unable to cleave peptide bonds involving D-amino acids. This increased resistance to proteolysis prolongs the half-life of the peptide therapeutic in vivo. Furthermore, the hydrophobic nature of the homocyclohexyl side chain can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target receptors.

Caption: Logical workflow illustrating how the properties of Fmoc-homocyclohexyl-D-alanine contribute to enhanced therapeutic peptide characteristics.

Experimental Protocols

Protocol: Incorporation of Fmoc-homocyclohexyl-D-alanine in SPPS

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 30-60 minutes with gentle agitation.

2. N-terminal Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature and drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., chloranil test) can be performed to confirm the presence of a free primary amine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-homocyclohexyl-D-alanine (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HOBt/DIC) in DMF.

-

Add an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test, which should be negative). If the test is positive, the coupling step can be repeated.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

4. Peptide Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Caption: A generalized experimental workflow for the incorporation of Fmoc-homocyclohexyl-D-alanine into a peptide via solid-phase peptide synthesis (SPPS).

Conclusion

Fmoc-homocyclohexyl-D-alanine is a valuable reagent for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its ability to confer hydrophobicity and proteolytic resistance makes it a strategic component in the design of peptides with improved pharmacokinetic profiles. While detailed analytical and synthesis data for the compound itself are not widely published, its application in the well-established methodology of Fmoc-SPPS is straightforward and effective. The protocols and information provided herein serve as a foundational guide for the successful utilization of this compound in research and development.

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-homocyclohexyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-homocyclohexyl-D-alanine, also known as Fmoc-D-HomoCha-OH, is a non-proteinogenic amino acid derivative that plays a significant role in modern peptide chemistry and drug discovery.[1] Its unique structure, featuring a bulky and hydrophobic homocyclohexyl side chain, imparts desirable properties to peptides, such as increased metabolic stability and enhanced binding affinity to target receptors. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block for solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of peptide chains.[1] This guide provides a comprehensive overview of the structure, synthesis, and characterization of Fmoc-homocyclohexyl-D-alanine.

Physicochemical Properties

Fmoc-homocyclohexyl-D-alanine is typically a white to off-white powder with a high degree of purity, often exceeding 98% as determined by HPLC.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 269078-72-0 | [1] |

| Molecular Formula | C25H29NO4 | [1] |

| Molecular Weight | 407.52 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Optical Rotation | [α]D20 = +7.5 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of Fmoc-homocyclohexyl-D-alanine

The synthesis of Fmoc-homocyclohexyl-D-alanine is achieved through the protection of the α-amino group of D-homocyclohexylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. A common and efficient method for this transformation is the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions. This procedure is a standard method for the introduction of the Fmoc protecting group and generally proceeds with high yield.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of Fmoc-homocyclohexyl-D-alanine.

Experimental Protocol: Fmoc Protection of D-homocyclohexylalanine

This protocol is a representative procedure adapted from standard methods for the Fmoc protection of amino acids.[3]

Materials:

-

D-homocyclohexylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane or Acetone

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve D-homocyclohexylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is fully dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-18 hours).

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. A white precipitate of Fmoc-homocyclohexyl-D-alanine should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield the crude Fmoc-homocyclohexyl-D-alanine.

Characterization Data

A thorough characterization of the synthesized Fmoc-homocyclohexyl-D-alanine is crucial to confirm its identity and purity. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for the Fmoc group (δ 7.2-7.8 ppm) and the homocyclohexylalanine moiety. |

| ¹³C NMR (100 MHz, CDCl₃) | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |

| Mass Spectrometry (ESI-MS) | m/z corresponding to [M+H]⁺ and [M+Na]⁺. |

| HPLC | A single major peak indicating high purity (≥ 98%). |

| FT-IR | Characteristic absorption bands for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H bonds. |

Representative Spectroscopic Data

The following are representative ¹H and ¹³C NMR data based on the structure of Fmoc-homocyclohexyl-D-alanine and data for similar compounds.

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.77 | d, J=7.5 Hz | 2H | Ar-H (Fmoc) |

| 7.59 | d, J=7.4 Hz | 2H | Ar-H (Fmoc) |

| 7.40 | t, J=7.4 Hz | 2H | Ar-H (Fmoc) |

| 7.31 | t, J=7.4 Hz | 2H | Ar-H (Fmoc) |

| 5.25 | d, J=8.0 Hz | 1H | NH |

| 4.45 - 4.35 | m | 2H | CH₂ (Fmoc) |

| 4.23 | t, J=7.0 Hz | 1H | CH (Fmoc) |

| 4.60 - 4.50 | m | 1H | α-CH |

| 1.80 - 0.80 | m | 15H | Homocyclohexyl and β-CH₂ |

Mass Spectrometry (ESI-MS):

| m/z | Assignment |

| 408.22 | [M+H]⁺ |

| 430.20 | [M+Na]⁺ |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-homocyclohexyl-D-alanine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain is outlined below.

SPPS Workflow for Amino Acid Coupling

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols for SPPS

Fmoc Deprotection:

-

Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

-

Agitate the mixture for a specified period (e.g., 2 x 10 minutes).

-

Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.

Amino Acid Coupling:

-

Dissolve Fmoc-homocyclohexyl-D-alanine (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin with the free N-terminus.

-

Agitate the mixture for a sufficient time to ensure complete coupling (typically 1-2 hours).

-

Wash the resin with DMF to remove unreacted reagents.

Conclusion

Fmoc-homocyclohexyl-D-alanine is a valuable and versatile building block for the synthesis of peptides with enhanced pharmacological properties. Its straightforward synthesis and compatibility with standard Fmoc-SPPS protocols make it an essential tool for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development. The detailed information provided in this guide serves as a comprehensive resource for the synthesis, characterization, and application of this important non-proteinogenic amino acid.

References

A Technical Guide to Fmoc-homocyclohexyl-D-alanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-homocyclohexyl-D-alanine, a key building block in solid-phase peptide synthesis (SPPS), and its application in the development of novel peptide-based therapeutics.

Core Properties of Fmoc-homocyclohexyl-D-alanine

Fmoc-homocyclohexyl-D-alanine is a synthetic amino acid derivative widely utilized in peptide synthesis. The presence of the bulky and hydrophobic homocyclohexyl side chain can impart unique conformational constraints and metabolic stability to the resulting peptides. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for its application in the iterative process of SPPS.

| Property | Value |

| CAS Number | 269078-72-0 |

| Molecular Formula | C₂₅H₂₉NO₄ |

| Molecular Weight | 407.50 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-homocyclohexyl-D-alanine serves as a crucial component in the Fmoc/tBu (tert-butyl) strategy of SPPS. This methodology allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups.

The incorporation of Fmoc-homocyclohexyl-D-alanine can be particularly advantageous in drug design to:

-

Enhance Metabolic Stability: The non-natural homocyclohexyl side chain can increase resistance to enzymatic degradation.

-

Modulate Receptor Binding: The specific stereochemistry and steric bulk of the D-alanine and homocyclohexyl group can influence the peptide's interaction with its biological target.

-

Improve Pharmacokinetic Properties: The hydrophobicity of the side chain can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Experimental Protocols for Fmoc-based SPPS using Fmoc-homocyclohexyl-D-alanine

The following are generalized yet detailed protocols for the key steps in incorporating Fmoc-homocyclohexyl-D-alanine into a peptide sequence using manual or automated SPPS.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).

-

Resin Selection: For a C-terminal amide, Rink Amide resin is commonly used. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are suitable choices.[1]

-

Swelling: Place the desired amount of resin in a reaction vessel. Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature.[1][2] This ensures that the reactive sites within the resin beads are accessible. After swelling, drain the DMF.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[1]

-

Thoroughly wash the resin with DMF (typically 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Coupling of Fmoc-homocyclohexyl-D-alanine

This protocol describes the activation and coupling of the amino acid to the deprotected N-terminus of the peptide-resin.

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-homocyclohexyl-D-alanine (typically 3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (typically 2.9-4.5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (typically 6 equivalents) in DMF.[2][3]

-

Coupling Reaction: Add the freshly prepared activation solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the ninhydrin (Kaiser) test to detect any remaining free primary amines.

-

Washing: Once the coupling is complete (indicated by a negative ninhydrin test), drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage from the Resin and Final Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing any remaining side-chain protecting groups.

-

Resin Preparation: After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) (typically in a ratio of 82.5:5:5:5:2.5). For many sequences, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[4]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a fume hood. Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and then dry it. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Diagrams

As Fmoc-homocyclohexyl-D-alanine is a synthetic building block, it is not directly involved in biological signaling pathways. Instead, its utility is realized through its incorporation into peptides that are designed to modulate such pathways. The following diagram illustrates the logical workflow of its use in SPPS.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-homocyclohexyl-D-alanine.

References

An In-depth Technical Guide to the Solubility of Fmoc-homocyclohexyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for ensuring efficient coupling reactions, minimizing aggregation, and ultimately obtaining high-purity peptides. This document compiles available solubility data, provides detailed experimental protocols for determining solubility, and discusses the key factors influencing the dissolution of this valuable compound.

Physicochemical Properties of Fmoc-homocyclohexyl-D-alanine

Fmoc-homocyclohexyl-D-alanine is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The bulky and hydrophobic cyclohexyl side chain, coupled with the large, nonpolar Fmoc group, dictates its solubility profile, favoring dissolution in polar aprotic organic solvents.

| Property | Value |

| Chemical Formula | C₂₅H₂₉NO₄ |

| Molecular Weight | 407.50 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

Solubility Data

Quantitative solubility data for Fmoc-homocyclohexyl-D-alanine across a wide range of solvents is not extensively published in the public domain. Therefore, empirical determination in the specific solvent system intended for use is highly recommended. The following table summarizes the available qualitative and inferred solubility information.

| Solvent | Chemical Formula | Molarity (approx.) | Concentration | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~0.5 M | Clearly Soluble | A standard and effective solvent for SPPS.[1][2] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good | Inferred | Often used as a stronger solvent than DMF for difficult couplings and hydrophobic sequences.[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good | Inferred | Can be used to create concentrated stock solutions, but its viscosity and reactivity should be considered. |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderate to Low | Inferred | Less effective than DMF or NMP for dissolving Fmoc-amino acids.[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Inferred | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |

| Water | H₂O | Sparingly Soluble/Insoluble | Inferred | The hydrophobic nature of the Fmoc group and the cyclohexyl side chain significantly limits aqueous solubility. |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the quantitative determination of Fmoc-homocyclohexyl-D-alanine solubility in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fmoc-homocyclohexyl-D-alanine

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-homocyclohexyl-D-alanine to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the Fmoc-homocyclohexyl-D-alanine peak by UV absorbance at approximately 265 nm or 301 nm.

-

-

Quantification:

-

Determine the concentration of Fmoc-homocyclohexyl-D-alanine in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Factors Influencing Solubility

Several factors can influence the solubility of Fmoc-homocyclohexyl-D-alanine:

-

Solvent Polarity: Polar aprotic solvents are generally the most effective at solvating Fmoc-protected amino acids.

-

Temperature: Solubility may increase with a moderate increase in temperature, but caution should be exercised to avoid degradation of the compound.

-

Purity of Solvents: The presence of impurities, such as water or amines in DMF, can affect solubility and the stability of the Fmoc group.

-

Aggregation: The bulky Fmoc group can lead to intermolecular interactions and aggregation, reducing solubility. Sonication can help to break up aggregates and aid dissolution.

Visualizations

Caption: Experimental workflow for determining the solubility of Fmoc-homocyclohexyl-D-alanine.

Caption: Factors influencing the solubility of Fmoc-homocyclohexyl-D-alanine.

References

The Cyclohexyl Side Chain: A Linchpin in Amino Acid Properties and Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide and protein scaffolds has emerged as a powerful strategy in modern drug discovery and chemical biology. Among these, amino acids bearing a cyclohexyl side chain, most notably L-cyclohexylalanine (Cha), offer a unique combination of steric bulk, hydrophobicity, and conformational rigidity that can profoundly influence the physicochemical and biological properties of peptides. This technical guide provides a comprehensive overview of the role of the cyclohexyl side chain in amino acid properties, with a focus on its impact on peptide structure, stability, and function. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to strategically employ cyclohexyl-containing amino acids in their own investigations.

Physicochemical Properties of Cyclohexylalanine

The substitution of an aromatic phenyl group (as in phenylalanine) or a linear alkyl group (as in leucine) with a saturated cyclohexyl ring introduces distinct physicochemical characteristics. The cyclohexyl group is non-polar and significantly more hydrophobic than smaller aliphatic side chains like alanine. This increased hydrophobicity is a key driver of its effects on peptide and protein behavior.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of L-cyclohexylalanine, providing a comparative context with other relevant amino acids.

| Property | L-Cyclohexylalanine (Cha) | L-Phenylalanine (Phe) | L-Leucine (Leu) | L-Alanine (Ala) | Source |

| Molecular Formula | C9H17NO2 | C9H11NO2 | C6H13NO2 | C3H7NO2 | [General Knowledge] |

| Molecular Weight ( g/mol ) | 171.24 | 165.19 | 131.17 | 89.09 | [General Knowledge] |

| Predicted pKa (Acidic) | 2.25 | 2.20 | 2.36 | 2.34 | [General Knowledge] |

| Predicted pKa (Basic) | 9.85 | 9.31 | 9.60 | 9.87 | [General Knowledge] |

| Predicted LogP | 1.8 | 1.58 | 1.7 | -0.5 | [General Knowledge] |

| Hydrophobicity (Kyte-Doolittle Scale) | Not widely reported | 2.8 | 3.8 | 1.8 | [General Knowledge] |

Impact on Peptide and Protein Structure

The bulky and conformationally constrained nature of the cyclohexyl side chain exerts a significant influence on the local and global structure of peptides.

Conformational Restriction

Unlike the flexible alkyl chains of amino acids like leucine or the planar phenyl ring of phenylalanine, the cyclohexyl ring exists predominantly in a chair conformation. This inherent rigidity restricts the side-chain dihedral angles (χ1 and χ2), which in turn can constrain the backbone torsion angles (φ and ψ) of the peptide. This steric hindrance can be strategically employed to favor specific secondary structures, such as β-turns or helical conformations, thereby pre-organizing a peptide for receptor binding.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of cyclohexylalanine can significantly enhance proteolytic stability. The bulky cyclohexyl group acts as a steric shield, hindering the access of proteolytic enzymes to the scissile peptide bond. This steric hindrance is a key mechanism for extending the in-vivo half-life of peptide drugs.

Role in Drug Design and Medicinal Chemistry

The unique properties of the cyclohexyl side chain make it a valuable tool for medicinal chemists in the design of novel therapeutics.

Modulation of Receptor Affinity and Selectivity

The increased hydrophobicity and defined three-dimensional structure of the cyclohexyl group can lead to enhanced binding affinity and selectivity for biological targets. The non-aromatic nature of the cyclohexyl ring, compared to the phenyl ring of phenylalanine, can also alter key electronic interactions with a receptor, potentially leading to a more favorable binding profile.

Case Study: Cyclohexylalanine in Apelin Receptor Agonists

A compelling example of the utility of cyclohexylalanine is in the development of agonists for the apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in cardiovascular regulation. Native apelin peptides have a very short half-life in vivo. Replacing the C-terminal phenylalanine with L-cyclohexylalanine in apelin-13 analogues has been shown to confer resistance to enzymatic degradation by angiotensin-converting enzyme 2 (ACE2), a key metabolizing enzyme. This modification, in conjunction with other strategic amino acid substitutions, has led to the development of potent and metabolically stable apelin receptor agonists with therapeutic potential for cardiovascular diseases.

The binding of a cyclohexylalanine-modified apelin analogue to the APJ receptor initiates a signaling cascade that can have various cellular effects. A simplified representation of this pathway is depicted below.

Experimental Protocols

Synthesis of L-Cyclohexylalanine

L-cyclohexylalanine can be synthesized from L-phenylalanine via catalytic hydrogenation.

Objective: To reduce the phenyl ring of L-phenylalanine to a cyclohexyl ring.

Materials:

-

L-phenylalanine

-

Deionized water

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Filtration apparatus

-

Hydrogenation reactor

Procedure:

-

Dissolution: Dissolve L-phenylalanine in a mixture of deionized water and methanol.

-

Acidification: Add a stoichiometric amount of hydrochloric acid to the solution.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the reaction mixture (typically 5-10% by weight of the starting material).

-

Hydrogenation: Transfer the mixture to a hydrogenation reactor. Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

-

Catalyst Removal: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the methanol. Adjust the pH of the aqueous solution to the isoelectric point of L-cyclohexylalanine (around pH 6) using a solution of sodium hydroxide. The product will precipitate out of solution.

-

Isolation and Drying: Collect the precipitated L-cyclohexylalanine by filtration, wash with cold deionized water, and dry under vacuum.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Objective: To determine the solution conformation of a peptide containing a cyclohexylalanine residue.

Materials:

-

Purified peptide containing cyclohexylalanine (1-5 mg)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture)

-

NMR tubes

-

High-field NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM. Transfer the solution to a clean, dry NMR tube.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide crucial distance restraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) (for ¹⁵N-labeled peptides): If the peptide is isotopically labeled with ¹⁵N, an HSQC spectrum can be acquired to resolve and assign the backbone amide proton and nitrogen resonances.

-

Data Processing and Structure Calculation: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the observed resonances to specific protons in the peptide sequence. Use the NOE-derived distance restraints and any dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH, or Amber).

X-Ray Crystallography of Peptides with Cyclohexylalanine

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Objective: To determine the crystal structure of a peptide containing cyclohexylalanine.

Materials:

-

Highly purified peptide (>98%)

-

Crystallization screening kits

-

Crystallization plates (e.g., 96-well sitting or hanging drop plates)

-

Microscope

-

Cryoprotectant

-

X-ray diffractometer

Procedure:

-

Peptide Purification and Solubilization: Ensure the peptide is of the highest possible purity. Dissolve the peptide in a suitable buffer at a high concentration (typically 5-20 mg/mL).

-

Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. This involves mixing the peptide solution with a precipitant solution in a high-throughput manner (e.g., using a robotic system).

-

Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Data Processing and Structure Determination: Process the diffraction data to obtain a set of structure factor amplitudes. Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion, SAD, if the peptide contains heavy atoms).

-

Model Building and Refinement: Build an atomic model of the peptide into the resulting electron density map and refine the model against the experimental data to obtain a final, high-resolution structure.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides in a simulated physiological environment.

Objective: To investigate the conformational dynamics of a peptide containing cyclohexylalanine in solution.

Software:

-

GROMACS or AMBER

-

Molecular visualization software (e.g., VMD, PyMOL)

Procedure:

-

System Setup:

-

Initial Structure: Start with an initial 3D structure of the peptide (e.g., from NMR, X-ray crystallography, or a predicted model).

-

Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS). Parameters for non-canonical residues like cyclohexylalanine may need to be generated or obtained from existing libraries.

-

Solvation: Place the peptide in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature while keeping the volume constant. Restrain the peptide atoms to allow the solvent to equilibrate around it.

-

NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure, allowing the box volume to fluctuate. Gradually release the restraints on the peptide.

-

-

Production MD: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Analysis: Analyze the resulting trajectory to study various properties, including:

-

Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.

-

Secondary structure evolution over time.

-

Hydrogen bonding patterns.

-

Solvent accessible surface area (SASA).

-

Principal component analysis (PCA) to identify dominant motions.

-

Conclusion

The cyclohexyl side chain offers a unique and powerful tool for modulating the properties of amino acids and the peptides into which they are incorporated. Its inherent bulk, hydrophobicity, and conformational rigidity can be leveraged to enhance proteolytic stability, control secondary structure, and improve receptor binding affinity and selectivity. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the potential of cyclohexyl-containing amino acids in their own drug discovery and chemical biology endeavors. As our understanding of the subtle interplay between side chain properties and peptide function continues to grow, the strategic use of non-canonical amino acids like cyclohexylalanine will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For researchers, scientists, and drug development professionals, a deep understanding of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to the successful synthesis of peptides. This guide provides a comprehensive overview of the Fmoc group's core principles, its application in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and a critical analysis of potential side reactions.

The Fmoc/tBu (tert-butyl) protection scheme is the most widely adopted orthogonal system in SPPS.[1] The success of this strategy lies in the selective removal of different classes of protecting groups under distinct chemical conditions, enabling the stepwise construction of a peptide chain on a solid support.[1][2][3] The Fmoc group, which temporarily shields the α-amino group of an amino acid, is notably labile to basic conditions.[1][3] In contrast, the permanent protecting groups on the reactive side chains of the amino acids are removed by strong acids, a condition also used for the final cleavage of the peptide from the resin.[1] This orthogonality is paramount to ensuring that side-chain protecting groups remain intact throughout the iterative cycles of α-amino deprotection and coupling.[1]

The Chemistry and Mechanism of the Fmoc Group

The utility of the Fmoc group is centered on its base-lability. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[3] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted, initiating a β-elimination reaction.[3][4][5] This process liberates the free α-amino group, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[4][5][6] The reactive DBF is subsequently scavenged by the amine base to form a stable adduct, which is then washed away.[5][6]

The introduction of the Fmoc group to an amino acid is typically achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2][3] Fmoc-OSu is generally preferred due to its enhanced stability and a lower tendency to promote the formation of oligopeptides as a side product.[2]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data related to Fmoc deprotection kinetics.

| Base | Concentration (% v/v in DMF) | Time (minutes) | Fmoc Removal (%) | Reference |

| Piperidine | 1 | 1 | 33.4 | [7][8] |

| Piperidine | 1 | 3 | 49.6 | [7][8] |

| Piperidine | 2 | 1 | 12.9 | [7][8] |

| Piperidine | 2 | 3 | 63.3 | [7][8] |

| Piperidine | 2 | 5 | 87.9 | [7][8] |

| Piperidine | 5 | 3 | >99 | [7][8] |

| Piperidine | 20 | 3 | >99 | [7][8] |

Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine. This table illustrates the effect of piperidine concentration and reaction time on the percentage of Fmoc group removal from valine.

| Deprotection Reagent | Amino Acid | Time (minutes) | Deprotection Efficiency (%) | Reference |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 3 | ~60 | [4][9] |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 7 | ~90 | [4][9] |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | ~100 | [4][9] |

| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 3 | ~65 | [4][9] |

| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 7 | ~95 | [4][9] |

| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | ~100 | [4][9] |

| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | 3 | ~40 | [4][9] |

| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | 7 | ~80 | [4][9] |

| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | 10 | ~100 | [4][9] |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [4][9] |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 7 | ~100 | [4][9] |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 10 | ~100 | [4][9] |

| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [4][9] |

| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 7 | ~100 | [4][9] |

| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 10 | ~100 | [4][9] |

| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Leucine-OH | 3 | ~80 | [4][9] |

| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Leucine-OH | 7 | ~100 | [4][9] |

| 10% Piperazine in 9:1 DMF/Ethanol | Fmoc-L-Leucine-OH | 10 | ~100 | [4][9] |

Table 2: Deprotection Kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH. This table compares the deprotection efficiency of different reagents on two different amino acids, highlighting that arginine deprotection generally requires longer reaction times.[4][9]

Experimental Protocols

Detailed methodologies for the key steps in Fmoc-based SPPS are provided below.

Protocol 1: Fmoc Protection of an Amino Acid

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[3]

-

Addition of Fmoc-OSu: With vigorous stirring at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[3]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.[3]

-

Isolation: The Fmoc-protected amino acid will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1][10][11]

-

Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 15-30 minutes to remove the Fmoc group.[10][11]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[1]

-

Coupling:

-

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (5 equivalents), a coupling reagent such as HATU (4.5 equivalents), and a base like N-methylmorpholine (NMM) or collidine in DMF.[10]

-

Addition to Resin: Add the activated amino acid solution to the deprotected resin and agitate for at least 4 hours.[10]

-

-

Washing: Drain the coupling solution and wash the resin with DMF to remove any unreacted reagents.[1]

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the peptide-resin with DMF, followed by dichloromethane (DCM). Dry the resin under vacuum.[3]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[11]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove most acid-labile side-chain protecting groups.[11]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[3]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[3]

Visualizing the Core Processes

Diagrams created using Graphviz (DOT language) illustrate the key workflows and mechanisms in Fmoc-based peptide synthesis.

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Caption: Mechanism of Fmoc group removal by piperidine.

Common Side Reactions and Mitigation Strategies

While Fmoc chemistry is robust, several side reactions can compromise the purity of the final peptide product.

-

Diketopiperazine Formation: This cyclization reaction can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. It is particularly prevalent when proline is one of the first two residues.[12] Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[12]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are susceptible to the formation of a stable five-membered aspartimide ring under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides.[12] The addition of HOBt to the piperidine deprotection solution can reduce aspartimide formation.[12]

-

Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[3] Careful selection of coupling reagents and optimization of reaction times can minimize racemization.

-

3-(1-Piperidinyl)alanine Formation: This side product can form in peptides with a C-terminal cysteine. A base-catalyzed elimination of the protected sulfhydryl group generates a dehydroalanine residue, which can then react with piperidine.[12] The use of a sterically bulky trityl protecting group for the cysteine side chain can minimize this side reaction.[12]

-

Aggregation: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete coupling and deprotection.[12] Strategies to overcome aggregation include switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or employing microwave irradiation to enhance reaction kinetics.[12]

A thorough understanding of these potential pitfalls is crucial for troubleshooting and optimizing peptide synthesis protocols.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1][3] Its base-lability and orthogonality with acid-labile side-chain protecting groups form the foundation of the most common strategy for SPPS.[1][6] By mastering the principles of Fmoc chemistry, understanding the kinetics of deprotection, adhering to optimized experimental protocols, and being cognizant of potential side reactions, researchers and drug development professionals can confidently synthesize high-purity peptides for a multitude of applications in science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

Expanding the Therapeutic Arsenal: A Technical Guide to Unnatural Amino Acids in Drug Discovery

Whitepaper | December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The therapeutic potential of peptides and proteins is often hindered by inherent limitations such as poor metabolic stability, rapid clearance, and low bioavailability. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach in medicinal chemistry, enabling the rational design of drug candidates with significantly enhanced pharmacological properties. By moving beyond the canonical 20 amino acids, UAAs introduce novel chemical functionalities, conformational constraints, and metabolic shields.[1][2][3] This guide provides an in-depth technical overview of the application of UAAs in drug discovery, detailing methodologies for their incorporation, presenting quantitative data on their therapeutic impact, and illustrating key workflows and biological pathways.

The Strategic Advantage of Unnatural Amino Acids

The introduction of UAAs into a peptide or protein scaffold is a powerful strategy to overcome the primary obstacles in peptide-based drug development.[1] These bespoke building blocks offer a sophisticated toolkit for fine-tuning molecular properties.

Key advantages include:

-

Enhanced Proteolytic Stability: Natural peptides are susceptible to rapid degradation by proteases. Incorporating UAAs, such as D-amino acids or N-alkylated residues, can block cleavage sites, significantly extending the molecule's half-life in vivo.[2][]

-

Improved Potency and Selectivity: UAAs can introduce novel side chains that create more precise and robust interactions with a biological target.[3][] Conformational constraints imposed by cyclic or α,α-disubstituted UAAs can lock the peptide into a bioactive conformation, increasing binding affinity and receptor selectivity.

-

Modulated Pharmacokinetics: By altering properties like lipophilicity and hydrogen bonding capacity, UAAs can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enabling alternative routes of administration, including oral delivery.[1][5]

-

Novel Functionalities: UAAs can carry bioorthogonal handles ("click" chemistry groups), fluorescent probes, or photocrosslinkers, enabling the creation of advanced diagnostics, antibody-drug conjugates (ADCs), and tools for studying complex biological processes like G-protein coupled receptor (GPCR) signaling.[][6]

Quantitative Impact of UAA Incorporation: Case Studies

The strategic substitution of natural amino acids with UAAs leads to quantifiable improvements in drug performance. The following tables summarize data from selected case studies, illustrating the profound impact of these modifications.

Table 1: Enhanced In Vivo Half-Life of Gonadotropin-Releasing Hormone (GnRH) Analogs

The short in-vivo half-life of natural GnRH (2-4 minutes) is a major limitation for its therapeutic use. Substitution with D-amino acids and other UAAs dramatically improves its stability.

| Peptide Sequence | Modification(s) | Half-Life (in rats) | Fold Increase vs. Native GnRH |

| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 2-4 min | 1x |

| Leuprolide | D-Leu at position 6, N-ethylamide at C-terminus | ~50 min | ~12-25x |

| Goserelin | D-Ser(tBu) at position 6, AzaGly at position 10 | ~3-4 hours | ~45-60x |

| Nafarelin | D-Nal(2) at position 6 | ~3 hours | ~45x |

| (Data synthesized from publicly available pharmacokinetic studies and review articles.[5]) |

Table 2: Improved Potency of an Anti-IL-23 Covalent Nanobody

Site-specific incorporation of the unnatural amino acid fluorosulfate-L-tyrosine (FSY) into the complementarity-determining region (CDR3) of an anti-IL-23 nanobody created a covalent bond with the target, dramatically increasing its potency.

| Nanobody Variant | Modification | IC₅₀ (pM) | Fold Improvement in Potency |

| Wild-Type Nanobody | Arginine at position 98 | ~354 pM | 1x |

| Covalent Nanobody (R98FSY) | FSY at position 98 | 5.9 pM | ~60x |

| (Data sourced from Zhang et al., JACS, 2025.[7]) |

Methodologies for UAA Incorporation

The integration of UAAs into proteins and peptides is primarily achieved through two robust methodologies: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and genetic code expansion for biosynthetic incorporation in living cells.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone technique for the chemical assembly of modified peptides.[8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most common approach is the Fmoc/tBu strategy.[9]

This protocol outlines a single coupling cycle for incorporating a UAA into a peptide sequence on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation and Swelling: a. Place 0.1 mmol of Rink Amide resin in a suitable reaction vessel. b. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes to swell the resin.[8] c. Drain the DMF using a filtered syringe or a fritted glass funnel.

2. Nα-Fmoc Deprotection: a. Add 5 mL of a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[5] d. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Amino Acid Coupling: a. In a separate vial, pre-activate the incoming amino acid. Dissolve 0.4 mmol (4 eq.) of the Fmoc-protected UAA and 0.39 mmol (3.9 eq.) of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in 2 mL of DMF. b. Add 0.8 mmol (8 eq.) of N,N-diisopropylethylamine (DIPEA) to the solution and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. (Note: Sterically hindered UAAs may require longer coupling times or stronger coupling reagents).[8] e. Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

4. Iteration: a. Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection: a. After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). c. Add 5-10 mL of the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[8]

6. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a 50 mL conical tube filled with cold diethyl ether.[8] c. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with additional cold ether. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Biosynthesis: Genetic Code Expansion via Amber Suppression

This powerful in vivo technique allows for the site-specific incorporation of a UAA into a protein during translation.[10] It relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the UAA and a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest.[10][11]

This protocol provides a general framework for expressing a target protein containing a single UAA at an amber codon site in E. coli.

1. Plasmid Preparation: a. Obtain or construct two plasmids: i. Expression Plasmid: Contains the gene for the protein of interest, with a TAG (amber) codon engineered at the desired incorporation site. This plasmid should also have a selectable marker (e.g., ampicillin resistance). ii. pEVOL/pULTRA Plasmid: Contains the genes for the engineered, orthogonal aaRS and its cognate suppressor tRNA (tRNACUA). This plasmid carries a different selectable marker (e.g., chloramphenicol resistance).[11] b. Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Plate the transformed cells on LB agar plates containing both antibiotics and incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a single colony into 5 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking. b. The next day, use the overnight culture to inoculate 1 L of minimal medium (e.g., M9) supplemented with both antibiotics. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. d. Add the unnatural amino acid to a final concentration of 1-2 mM. e. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. f. Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, plus protease inhibitors). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). e. Purify the target protein from the supernatant using an appropriate method, typically affinity chromatography (e.g., Ni-NTA chromatography if the protein has a His-tag).

4. Verification of UAA Incorporation: a. Analyze the purified protein by SDS-PAGE. Compare expression from cultures grown with and without the UAA. A full-length protein band should only be prominent in the UAA-supplemented culture. b. Confirm the precise mass of the incorporated UAA using high-resolution mass spectrometry (e.g., ESI-MS).

Caption: Mechanism of UAA incorporation via amber suppression.

Application Spotlight: Probing GPCR Signaling

G-protein coupled receptors (GPCRs) are a major class of drug targets. Understanding how they bind to their ligands and change conformation is critical for drug design. UAAs with photo-crosslinking side chains (e.g., p-benzoyl-L-phenylalanine, BzF) can be incorporated into a GPCR at specific sites. Upon UV irradiation, the UAA forms a covalent bond with a nearby interacting partner, such as a peptide ligand, effectively "trapping" the binding interaction.[12] This allows researchers to precisely map the ligand-receptor interface, providing invaluable structural information for designing more potent and selective drugs.[6][13]

Caption: Workflow for mapping GPCR-ligand interactions using a UAA.

Conclusion and Future Outlook

Unnatural amino acids are indispensable tools in modern drug discovery, providing medicinal chemists with an expanded palette to engineer therapeutics with superior pharmacological profiles.[1] The ability to rationally design molecules with enhanced stability, potency, and novel functionalities has already led to numerous FDA-approved drugs.[2] As synthetic and biosynthetic methods for UAA incorporation continue to advance, their application will undoubtedly accelerate the development of next-generation peptide and protein therapeutics, including novel antibody-drug conjugates, constrained peptides, and orally available biologics, paving the way for more effective treatments for a wide range of diseases.

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]

- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 11. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 12. Genetically Encoded Chemical Probes In Cells Reveal the Binding Path of Urocortin-I to CRF Class B GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.msu.ru [bio.msu.ru]

A Deep Dive into the Hydrophobicity of Non-Proteinogenic Amino Acids: A Technical Guide for Researchers and Drug Developers

Introduction: The incorporation of non-proteinogenic amino acids (NPAAs) into peptides and other molecular scaffolds has emerged as a transformative strategy in drug discovery and chemical biology. These unique building blocks, not found in the canonical set of 22 proteinogenic amino acids, offer a vast expansion of chemical diversity, enabling the fine-tuning of pharmacological properties.[1][2] A critical parameter governing the behavior of these molecules is hydrophobicity, which profoundly influences factors such as membrane permeability, protein-ligand interactions, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the hydrophobicity of NPAAs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Hydrophobicity Data of Non-Proteinogenic Amino Acids

The hydrophobicity of an amino acid is a measure of its tendency to transfer from an aqueous phase to a non-polar environment. It is a key determinant of how a molecule will interact with biological membranes and the hydrophobic cores of proteins. For researchers engaged in peptide and drug design, a quantitative understanding of NPAA hydrophobicity is essential for predicting and optimizing molecular behavior.[3]

Several experimental and computational methods are employed to quantify amino acid hydrophobicity. The most common metrics include the logarithm of the octanol-water partition coefficient (logP) and hydrophobicity indices derived from reversed-phase high-performance liquid chromatography (RP-HPLC) retention times.[4][5]

The following tables summarize available quantitative hydrophobicity data for a selection of non-proteinogenic amino acids. It is important to note that values can vary depending on the experimental conditions and the specific chemical form of the amino acid (e.g., free acid, ester, or within a peptide sequence).

Table 1: Experimentally Determined logP Values of Selected Non-Proteinogenic Amino Acids

| Non-Proteinogenic Amino Acid | Abbreviation | logP (experimental) | Reference |

| Norvaline | Nva | 0.40 | [6] |

| Norleucine | Nle | 1.82 | [6] |

| Ethionine | Eth | 0.56 | [6] |

| Methionine Sulfoxide | MetO | -1.79 | [6] |

| 3-Fluorotyrosine | 3-F-Tyr | -0.21 | [6] |

| 3-Nitrotyrosine | 3-NO2-Tyr | -0.78 | [6] |

| Levodopa | Dopa | -0.21 | [6] |

| 4-Acetylphenylalanine | 4-Ac-Phe | 1.43 | [6] |

| 4-Aminophenylalanine | 4-NH2-Phe | -0.40 | [6] |

| 4-Bromophenylalanine | 4-Br-Phe | 2.29 | [6] |

| 4-Cyanophenylalanine | 4-CN-Phe | 1.17 | [6] |

| 4-Fluorophenylalanine | 4-F-Phe | 1.46 | [6] |

| 4-(Trifluoromethyl)phenylalanine | 4-CF3-Phe | 2.63 | [6] |

| 5-Hydroxytryptophan | 5-OH-Trp | -0.78 | [6] |

| 5-Methyltryptophan | 5-CH3-Trp | 1.46 | [6] |

| 6-Bromotryptophan | 6-Br-Trp | 2.63 | [6] |

Table 2: Hydrophobicity Indices of Protected Amino Acids Determined by RP-HPLC

This table presents the hydrophobicity index (HI) for protected amino acids within a model peptide, Leu-enkephalin. The HI is determined by subtracting the retention time of a glycine-containing peptide from the retention time of the peptide with the amino acid of interest.[7]

| Amino Acid | Protecting Groups | Hydrophobicity Index |

| Alanine | Boc, tBu | 1.2 |

| Arginine | Boc, Pbf | 3.5 |

| Asparagine | Boc, Trt | 4.8 |

| Aspartic Acid | Boc, tBu | 2.1 |

| Cysteine | Boc, Trt | 7.2 |

| Glutamine | Boc, Trt | 5.1 |

| Glutamic Acid | Boc, tBu | 2.9 |

| Histidine | Boc, Trt | 4.5 |

| Isoleucine | Boc | 4.1 |

| Leucine | Boc | 4.3 |

| Lysine | Boc, Boc | 3.8 |

| Methionine | Boc | 3.2 |

| Phenylalanine | Boc | 5.5 |

| Proline | Boc | 2.5 |

| Serine | Boc, tBu | 1.5 |

| Threonine | Boc, tBu | 1.8 |

| Tryptophan | Boc, Boc | 8.1 |

| Tyrosine | Boc, tBu | 4.9 |

| Valine | Boc | 3.3 |

Experimental Protocols

Accurate determination of hydrophobicity is crucial for the successful application of NPAAs. Below are detailed methodologies for two common experimental approaches.

Protocol 1: Determination of logP by the Shake-Flask Method

This classical method involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and measuring its concentration in each phase at equilibrium.[5]

Materials:

-

Non-proteinogenic amino acid of interest

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solutions of desired pH

-

Separatory funnels

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the NPAA in either water or n-octanol. The concentration should be chosen to be within the linear range of the analytical instrument.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and water (or buffer) to a separatory funnel.

-

Add a known amount of the NPAA stock solution.

-

Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate completely.

-

-

Phase Separation and Analysis:

-

Carefully separate the aqueous and n-octanol phases.

-

Measure the concentration of the NPAA in each phase using a suitable analytical method.

-

-

Calculation of logP:

-

The partition coefficient, P, is calculated as the ratio of the concentration of the NPAA in the n-octanol phase to its concentration in the aqueous phase: P = [NPAA]octanol / [NPAA]aqueous

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

-

Protocol 2: Determination of Hydrophobicity Index by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for assessing the relative hydrophobicity of compounds based on their retention time on a non-polar stationary phase.[4]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Synthetic peptides containing the NPAA of interest and a reference amino acid (e.g., Glycine)

Procedure:

-

Peptide Synthesis: Synthesize a short model peptide with the NPAA of interest at a specific position. A corresponding reference peptide with Glycine at the same position should also be synthesized.[7]

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject a known amount of the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

Record the retention time (RT) at which the peptide elutes.

-

-

Calculation of Hydrophobicity Index (HI):

-

The hydrophobicity index is calculated by subtracting the retention time of the reference peptide (Glycine-containing) from the retention time of the NPAA-containing peptide: HI = RT(NPAA-peptide) - RT(Gly-peptide)

-

A positive HI value indicates that the NPAA is more hydrophobic than Glycine, while a negative value indicates it is more hydrophilic.

-

Visualization of Relevant Biological Pathways and Workflows

The hydrophobicity of non-proteinogenic amino acids can play a crucial role in their biological activity, including their participation in signaling pathways and metabolic processes. The following diagrams, generated using the DOT language, illustrate key examples.

GABAergic Signaling Pathway